7-Chloro-2-propyl-1H-indene

描述

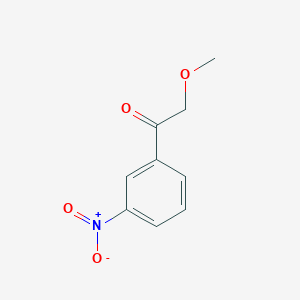

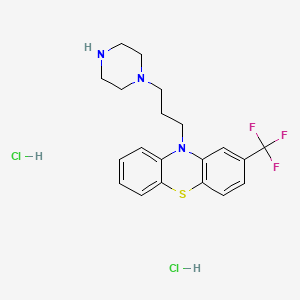

7-Chloro-2-propyl-1H-indene, with the molecular formula C12H13Cl, is a chemical compound . Its molecular weight is 192.68 g/mol . The IUPAC name for this compound is 7-chloro-2-propyl-1H-indene .

Molecular Structure Analysis

The InChI representation of 7-Chloro-2-propyl-1H-indene isInChI=1S/C12H13Cl/c1-2-4-9-7-10-5-3-6-12(13)11(10)8-9/h3,5-7H,2,4,8H2,1H3 . The Canonical SMILES representation is CCCC1=CC2=C(C1)C(=CC=C2)Cl . Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 283.6±29.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.2±3.0 kJ/mol . The flash point is 110.2±11.4 °C . The index of refraction is 1.560 . The molar refractivity is 56.9±0.3 cm³ . The compound has 2 freely rotating bonds .科学研究应用

Molecular Dynamics and Chemical Interactions : Tris(indenyl)methylsilane, a compound related to 7-Chloro-2-propyl-1H-indene, shows interesting molecular dynamics with successive [1,5]-silatropic shifts. This dynamic behavior has been explored using multidimensional NMR techniques, providing insights into molecular interactions and structural elucidation (Stradiotto et al., 1996).

Polymerization Applications : The compound has been used in the living carbocationic polymerization of indene, demonstrating its utility in creating polymeric materials. This polymerization process is living and exhibits slow initiation relative to propagation, which is crucial in polymer science (Kennedy et al., 1993).

Mechanistic Studies in Organic Chemistry : Studies have also focused on understanding the mechanisms of base-promoted elimination reactions of indene derivatives. These findings contribute significantly to the knowledge of organic reaction mechanisms, particularly the E2 mechanism with extensive cleavage of the bond to chlorine (Jia et al., 2002).

Catalytic Reactions and Synthesis : Research has shown that indene derivatives can be synthesized effectively through reactions catalyzed by Rh(I) complexes. This has implications in synthetic chemistry, especially in the production of high-yield indene derivatives (Miyamoto et al., 2008).

Biological Activity and Medical Research : Indene derivatives have been studied for their antibacterial activity, demonstrating potential utility in medical research and pharmacology. This includes the investigation of their efficacy against various bacteria, indicating their potential as antibacterial agents (El‐Sheshtawy & Baker, 2014).

Environmental and Atmospheric Studies : The atmospheric oxidation of indene, a related compound, has been explored to understand its environmental impact. This research helps in comprehending the fate of such compounds in the atmosphere and their contribution to environmental pollution (Ding et al., 2020).

Applications in Material Science : 7-Chloro-2-propyl-1H-indene derivatives have been used in the development of efficient ternary blend polymer solar cells, showcasing its relevance in renewable energy technologies (Cheng et al., 2014).

安全和危害

When handling 7-Chloro-2-propyl-1H-indene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

7-chloro-2-propyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl/c1-2-4-9-7-10-5-3-6-12(13)11(10)8-9/h3,5-7H,2,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVNTDPVZHMJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662781 | |

| Record name | 7-Chloro-2-propyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-propyl-1H-indene | |

CAS RN |

1003709-23-6 | |

| Record name | 7-Chloro-2-propyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)

![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)